N-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group and a trifluoromethyl-substituted triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the 4-Chlorobenzyl Group: The final step involves the reaction of the triazole derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the chlorobenzyl group, leading to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug discovery.
Antimicrobial Activity: It can exhibit antimicrobial properties, making it useful in the development of new antibiotics or antifungal agents.
Medicine:
Drug Development: The compound can be used as a lead compound for the development of new drugs targeting specific diseases such as cancer or infectious diseases.
Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide to protect crops from pests and diseases.
Polymer Industry: It can be used as a monomer or additive in the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to a specific biological effect. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the chlorobenzyl group can contribute to its specificity and potency.
Comparación Con Compuestos Similares
- N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine
- N-(4-chlorobenzyl)-N-[5-(methyl)-1H-1,2,4-triazol-3-yl]amine
- N-(4-chlorobenzyl)-N-[5-(ethyl)-1H-1,2,4-triazol-3-yl]amine
Comparison:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine enhances its binding affinity and stability compared to similar compounds with methyl or ethyl groups.
- Biological Activity: The compound exhibits higher potency and specificity in its biological activity compared to similar compounds, making it a more effective lead compound for drug development.
- Chemical Stability: The trifluoromethyl group also contributes to the compound’s chemical stability, making it more resistant to degradation under various conditions.
Propiedades
Fórmula molecular |
C10H8ClF3N4 |
---|---|
Peso molecular |
276.64 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H8ClF3N4/c11-7-3-1-6(2-4-7)5-15-9-16-8(17-18-9)10(12,13)14/h1-4H,5H2,(H2,15,16,17,18) |
Clave InChI |
GSZNORWMZOFLKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC2=NNC(=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.